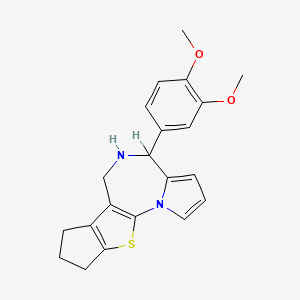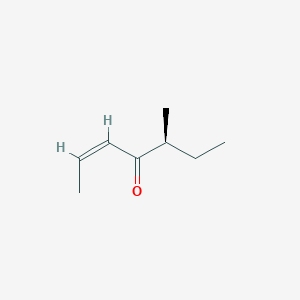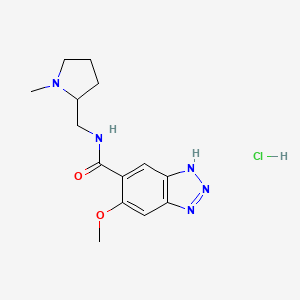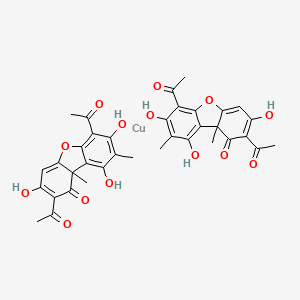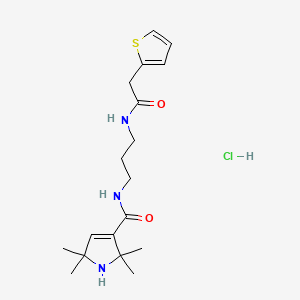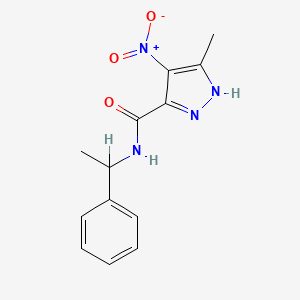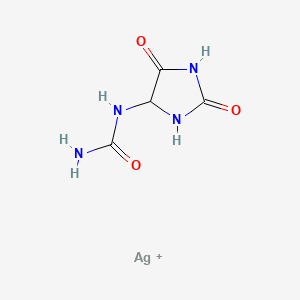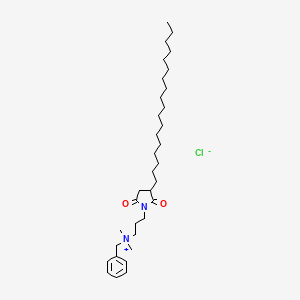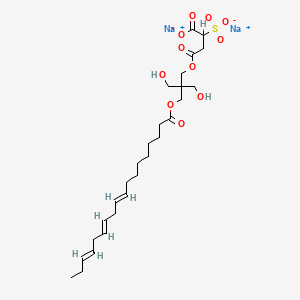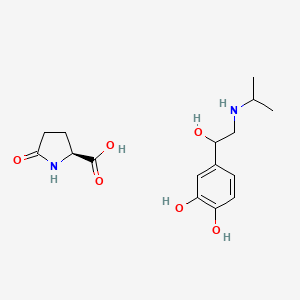
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida es un compuesto químico con la fórmula molecular C17-H17-N3-O2-S y un peso molecular de 327.43 . Este compuesto es conocido por su estructura única, que incluye una parte acridina, un grupo etoxi y un grupo hidrazida de ácido tioacético. Se utiliza principalmente en investigación científica debido a sus posibles actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
La síntesis del ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida generalmente implica la reacción del 2-etoxi-9-acridiniltiol con la hidrazida del ácido acético en condiciones de reacción específicas. El proceso puede incluir el uso de disolventes como etanol o metanol y catalizadores para facilitar la reacción. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza .
Análisis De Reacciones Químicas
El ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Se puede reducir para producir los correspondientes derivados de tiol o hidrazina.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
El ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida tiene varias aplicaciones de investigación científica, incluidas:
Química: Se utiliza como precursor en la síntesis de otros derivados de acridina.
Biología: Se estudia el compuesto por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida implica su interacción con objetivos y vías moleculares específicos. Se sabe que la parte acridina se intercala con el ADN, lo que potencialmente interrumpe los procesos de replicación y transcripción del ADN. El grupo hidrazida de ácido tioacético también puede interactuar con enzimas y proteínas, lo que lleva a diversos efectos biológicos. Se necesita más investigación para dilucidar completamente los objetivos y vías moleculares implicados .
Comparación Con Compuestos Similares
Los compuestos similares al ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida incluyen:
Ácido acético, ((2-metoxi-9-acridinil)tio)-, hidrazida: Este compuesto tiene un grupo metoxi en lugar de un grupo etoxi, lo que puede resultar en diferentes propiedades químicas y biológicas.
Ácido acético, ((2-etoxi-9-acridinil)tio)-, éster etílico: Este compuesto tiene un grupo éster etílico en lugar de un grupo hidrazida, lo que puede afectar su reactividad y aplicaciones. La singularidad del ácido acético, ((2-etoxi-9-acridinil)tio)-, hidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
129885-02-5 |
|---|---|
Fórmula molecular |
C17H17N3O2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(2-ethoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-11-7-8-15-13(9-11)17(23-10-16(21)20-18)12-5-3-4-6-14(12)19-15/h3-9H,2,10,18H2,1H3,(H,20,21) |
Clave InChI |
UTYPCHGGBVYWOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



